molecular formula C17H27N3O2 B2800749 tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate CAS No. 1286275-55-5

tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate

Cat. No. B2800749
CAS RN: 1286275-55-5
M. Wt: 305.422
InChI Key: LTVDLOPFBXVBIV-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a carbamate derivative that has shown promising results in various studies, making it a valuable tool for researchers in different fields.

Scientific Research Applications

Structure-Activity Relationship Studies

A notable application is in the study of structure-activity relationships, particularly in the development of ligands for the histamine H4 receptor, which plays a significant role in inflammation and pain. For example, Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, optimizing for potency and leading to the identification of compounds with anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Chemical Synthesis and Process Development

Weber et al. (1995) detailed the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the application in the synthesis of complex molecules with specified chirality, which is crucial in the development of enantiomerically pure pharmaceuticals (Weber et al., 1995).

Li et al. (2012) described a practical synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, highlighting the scalability and efficiency of the synthesis process, which is critical for the production of pharmaceuticals (Li et al., 2012).

Organic Chemistry and Catalysis

Smith et al. (2013) explored the control of the site of lithiation of N-(pyridin-3-ylmethyl)pivalamide, demonstrating the versatility in organic synthesis for functionalizing molecules, a foundational technique in drug synthesis and material science (Smith et al., 2013).

Wang et al. (2022) reported on a photoredox-catalyzed cascade for assembling 3-aminochromones from tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing modern synthetic methods that allow for the construction of complex molecules under mild conditions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[4-(pyridin-3-ylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-15-8-6-14(7-9-15)19-12-13-5-4-10-18-11-13/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDLOPFBXVBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.